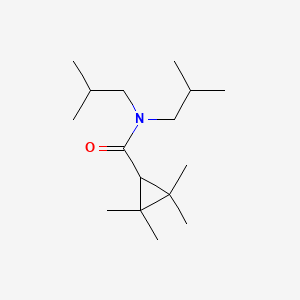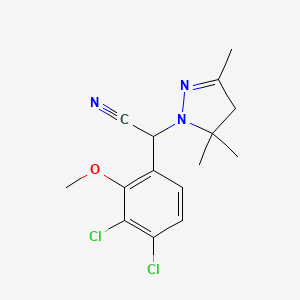![molecular formula C21H12BrN3O3 B15283286 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by the presence of multiple ring structures containing heteroatoms such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzo[b]pyrrole derivative, the introduction of cyano and bromo groups can be achieved through nucleophilic substitution reactions. The final step often involves the esterification of the intermediate compound with 5-bromo-2-furoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.
Aplicaciones Científicas De Investigación
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various research and industrial applications.
Propiedades
Fórmula molecular |
C21H12BrN3O3 |
|---|---|
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
(12-cyano-5,6-dihydroindolizino[7,8-b]quinolin-1-yl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C21H12BrN3O3/c22-18-6-5-17(27-18)21(26)28-16-8-10-25-9-7-15-19(20(16)25)13(11-23)12-3-1-2-4-14(12)24-15/h1-6,8,10H,7,9H2 |
Clave InChI |
LJQFBFNJEHYBLL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC(=C2C3=C(C4=CC=CC=C4N=C31)C#N)OC(=O)C5=CC=C(O5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
![N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)

![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)

![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)
![9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283272.png)

![2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide](/img/structure/B15283294.png)
![2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B15283302.png)
